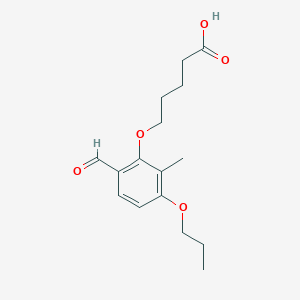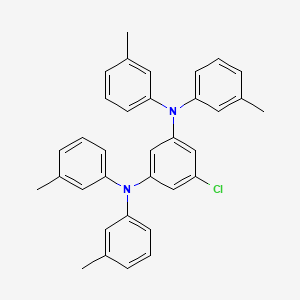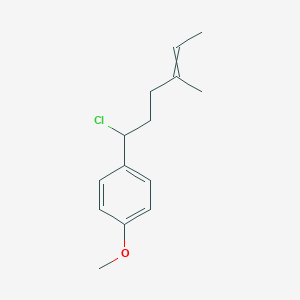
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 1-chloro-4-methylhex-4-en-1-yl group and a methoxy group
Vorbereitungsmethoden
The synthesis of 1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzene and 1-chloro-4-methylhex-4-en-1-yl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. Common catalysts include Lewis acids such as aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions employed.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and chemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methylbenzene: This compound is similar in structure but lacks the methoxy group, which can lead to differences in chemical reactivity and biological activity.
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-hydroxybenzene: This compound features a hydroxyl group instead of a methoxy group, which can influence its solubility and interactions with biological molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
651332-17-1 |
|---|---|
Molekularformel |
C14H19ClO |
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
1-(1-chloro-4-methylhex-4-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H19ClO/c1-4-11(2)5-10-14(15)12-6-8-13(16-3)9-7-12/h4,6-9,14H,5,10H2,1-3H3 |
InChI-Schlüssel |
JVILXQIKPFTBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)CCC(C1=CC=C(C=C1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)

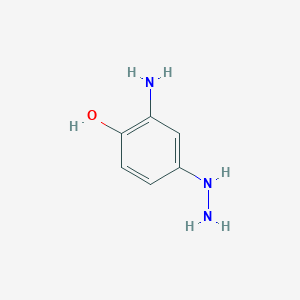


![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
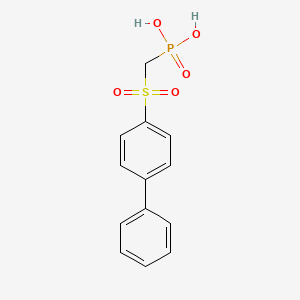
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)

